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Compound of Interest

Compound Name: 5-Amino-2-bromonicotinamide

Cat. No.: B15230416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-2-
bromonicotinamide as a versatile building block in medicinal chemistry. The document

outlines its chemical properties, key synthetic transformations, and its application in the design

and synthesis of targeted therapeutic agents, particularly kinase and PARP inhibitors. Detailed

experimental protocols and representative data are provided to guide researchers in leveraging

this scaffold for drug discovery programs.

Physicochemical Properties of 5-Amino-2-
bromonicotinamide
5-Amino-2-bromonicotinamide is a substituted pyridine derivative that serves as a valuable

starting material in organic synthesis due to its distinct functional groups that allow for selective

chemical modifications.[1] The presence of an amino group, a bromine atom, and a

carboxamide moiety on the pyridine ring offers multiple reaction sites for diversification.
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Property Value Reference

IUPAC Name
5-amino-2-bromopyridine-3-

carboxamide
[1]

Molecular Formula C₆H₆BrN₃O [1]

Molecular Weight 216.04 g/mol [1]

Appearance Solid -

CAS Number Not widely available -

Canonical SMILES C1=C(C=NC(=C1C(=O)N)Br)N [1]

Application I: Synthesis of Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase

inhibitors, acting as a hinge-binding motif that mimics the adenine region of ATP. The structural

features of 5-Amino-2-bromonicotinamide make it an excellent starting point for generating

libraries of potent and selective kinase inhibitors. The bromine atom at the 2-position can be

readily displaced via cross-coupling reactions to introduce various aryl or heteroaryl groups that

can occupy the hydrophobic pocket of the kinase active site. The amino group at the 5-position

and the carboxamide at the 3-position can be further functionalized to enhance target binding

and improve pharmacokinetic properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
of 5-Amino-2-bromonicotinamide
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction to introduce an aryl or heteroaryl moiety at the 2-position of the pyridine ring.

Materials:

5-Amino-2-bromonicotinamide

Arylboronic acid or Arylboronic acid pinacol ester

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Inert gas (Nitrogen or Argon)

Procedure:

To a reaction vessel, add 5-Amino-2-bromonicotinamide (1.0 equiv), the arylboronic acid

(1.2-1.5 equiv), and the base (2.0-3.0 equiv).

Purge the vessel with an inert gas for 10-15 minutes.

Add the degassed solvent system (e.g., 4:1 dioxane:water).

Add the palladium catalyst (0.05-0.10 equiv) to the mixture.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-

5-aminonicotinamide derivative.

Hypothetical Kinase Inhibitor Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of a library of kinase

inhibitors starting from 5-Amino-2-bromonicotinamide.
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Suzuki-Miyaura Coupling
(Arylboronic Acids)
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Amide Coupling or Sulfonylation
(at 5-amino group)
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Library of Kinase Inhibitors
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Synthetic workflow for kinase inhibitors.

Representative Biological Data (Hypothetical)
The following table presents hypothetical IC₅₀ values for a series of kinase inhibitors derived

from 5-Amino-2-bromonicotinamide, illustrating potential structure-activity relationships

(SAR). The variations in the R¹ (from Suzuki coupling) and R² (from modification of the 5-amino

group) substituents would be expected to modulate the inhibitory activity against a target

kinase.
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Compound ID R¹ (at 2-position) R² (at 5-position)
Target Kinase IC₅₀
(nM)

1a Phenyl -NH₂ 520

1b 4-Methoxyphenyl -NH₂ 350

1c 3-Chlorophenyl -NH₂ 150

2a 3-Chlorophenyl -NH-SO₂-CH₃ 85

2b 3-Chlorophenyl -NH-CO-CH₃ 110

2c 3-Chlorophenyl -NH-CO-Ph 95

Application II: Development of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that

exploit deficiencies in DNA repair mechanisms, particularly in cancers with BRCA1/2 mutations.

[2] The nicotinamide moiety is a key structural feature of the natural PARP substrate, NAD⁺,

and many PARP inhibitors are designed as nicotinamide mimetics.[2] 5-Amino-2-
bromonicotinamide provides a valuable scaffold for the synthesis of novel PARP inhibitors.

The carboxamide group can mimic the nicotinamide core, while the rest of the molecule can be

elaborated to achieve potent and selective inhibition.

Mechanism of PARP Inhibition and Synthetic Lethality
PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the

base excision repair (BER) pathway.[2] When PARP is inhibited, these SSBs are not repaired

and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In

healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway.

However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these

DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic

lethality.
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Mechanism of PARP inhibition and synthetic lethality.

Conceptual Design of PARP Inhibitors from 5-Amino-2-
bromonicotinamide
The synthesis of PARP inhibitors from this scaffold would likely involve functionalization at the

2-position, similar to the kinase inhibitor synthesis, to introduce moieties that can interact with

the PARP active site. The 5-amino group could also be modified to optimize binding and

physicochemical properties. A common strategy in PARP inhibitor design is to append a cyclic

structure that can engage in pi-stacking interactions within the nicotinamide-binding pocket.

Illustrative Synthetic Approach
A plausible synthetic route could involve an initial Suzuki coupling to install a functionalized aryl

group at the 2-position, followed by further modifications. For example, coupling with a boronic

ester containing a protected amine could be followed by deprotection and subsequent

cyclization or amide bond formation to build a more complex scaffold.
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Conceptual synthesis of a PARP inhibitor.

These application notes demonstrate the potential of 5-Amino-2-bromonicotinamide as a key

building block in modern medicinal chemistry. Its versatile reactivity allows for the creation of

diverse molecular architectures for the development of targeted therapies. The provided

protocols and conceptual frameworks are intended to serve as a foundation for further research

and drug discovery efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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